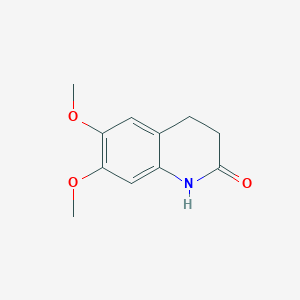

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWZXGKPKYGBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536618 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91133-47-0 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In vitro evaluation of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the In Vitro Evaluation of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Foreword

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one, providing a comprehensive framework for its initial in vitro evaluation. While direct biological data for this particular dihydro-derivative is limited, its structural similarity to other biologically active quinolinones and isoquinolines suggests a rich potential for pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step approach to elucidating the biological profile of this compound. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction to the Target Compound

Chemical Structure:

Caption: Chemical structure of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one.

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one belongs to the quinolinone family. The synthesis of the closely related unsaturated analog, 6,7-dimethoxyquinolin-2(1H)-one, has been well-documented, often involving the cyclization of cinnamanilides.[2][3] The presence of methoxy groups at the 6 and 7 positions is a common feature in many biologically active isoquinoline and quinoline derivatives, often contributing to their pharmacological effects.[4][5] Derivatives of the broader quinolin-2(1H)-one class have demonstrated significant anti-inflammatory, antioxidant, and antibacterial properties.[3] This provides a strong rationale for a thorough investigation into the biological activities of its dihydro- form.

This guide proposes a tiered approach to the in vitro evaluation of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one, beginning with broad screening assays and progressing to more specific, mechanism-of-action studies.

Tier 1: Primary Screening for Biological Activity

The initial phase of evaluation aims to identify any significant biological activity of the compound across a range of potential therapeutic areas. Based on the known activities of the quinolinone scaffold, we will focus on antiproliferative and antimicrobial screening.

Antiproliferative Activity Screening

Rationale: Many quinoline derivatives have been investigated as potential anticancer agents.[6] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is well-suited for high-throughput screening.[1] It measures ATP levels, an indicator of metabolically active cells.[1]

Experimental Workflow: Antiproliferative Screening

Caption: Workflow for antiproliferative activity screening.

Detailed Protocol: CellTiter-Glo® Assay[1]

-

Cell Seeding: Plate cells in opaque-walled 96-well plates at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one. Treat the cells with these various concentrations and incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity Screening

Rationale: The quinoline core is present in many antibacterial and antifungal agents.[7][8] Therefore, it is prudent to screen the compound for antimicrobial activity.

Recommended Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is quantitative and allows for the testing of multiple microbial strains simultaneously.

Experimental Workflow: Antimicrobial Screening

Caption: A hypothetical intrinsic apoptosis pathway for investigation.

Enzyme Inhibition Assays

Rationale: Structurally similar compounds have shown activity as enzyme inhibitors, for example, as carbonic anhydrase inhibitors. [5][9]If the compound's structure suggests potential interaction with a specific enzyme class, direct inhibition assays are warranted.

General Protocol: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions.

-

Compound Incubation: In a microplate, add the enzyme and varying concentrations of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one. Incubate for a short period to allow for binding.

-

Initiate Reaction: Add the substrate to start the enzymatic reaction.

-

Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

-

Data Analysis: Calculate the IC50 of the compound for the target enzyme.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise manner.

Table 1: Antiproliferative Activity of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., HT-29 | Experimental Value | Experimental Value |

| e.g., U87-MG | Experimental Value | Experimental Value |

| e.g., MCF-7 | Experimental Value | Experimental Value |

Table 2: Antimicrobial Activity of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

| Microbial Strain | Type | MIC (µg/mL) |

| e.g., Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |

| e.g., Escherichia coli | Gram-negative Bacteria | Experimental Value |

| e.g., Candida albicans | Fungi | Experimental Value |

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one. By following this tiered approach, researchers can efficiently screen for biological activity, and if promising results are obtained, proceed to elucidate the compound's mechanism of action. The emphasis on validated, reproducible assays ensures the generation of high-quality data, which is essential for any subsequent drug development efforts. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel quinolinone derivative.

References

- BenchChem. (n.d.). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.

- (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

- (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. MDPI.

- Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.

- Kumari, S., et al. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.

- (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.

- (n.d.). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. PMC.

- (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides.

- Osyanin, V. A., Ivleva, E. A., Osipov, D. V., & Klimochkin, Yu. N. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Chemistry of Heterocyclic Compounds, 47(7), 1032-1038.

- (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed.

- (n.d.). Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. Google Patents.

- (2009). Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. PubMed.

- Kalgutkar, A. S., Frederick, K. S., Chupka, J., Feng, B., Kempshall, S., Mireles, R. J., Fenner, K. S., & Troutman, M. D. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Journal of Pharmaceutical Sciences, 98(12), 4914-27.

- Ferrini, R., Miragoli, G., & Santarelli, G. (1972). Pharmacological actions of N-(2-o-methoxyphenoxyethyl)-6,7-dimethoxy-3,4-dihydro-2-(1H)-isoquinoline carboxamidine hydrobromide (SC-3123). Boll Chim Farm, 111(6), 353-65.

- (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Gli. Semantic Scholar.

- (n.d.). Synthesis and evaluation of pharmacological pro. le of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. ResearchGate.

- (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Quinolinone Compounds

<

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and antimalarial effects.[1][2][3][4][5] Understanding the precise mechanism of action (MoA) of these compounds is paramount for rational drug design, optimizing therapeutic efficacy, and anticipating potential toxicities. This guide provides a comprehensive, in-depth exploration of the experimental strategies and conceptual frameworks required to meticulously dissect the MoA of novel quinolinone derivatives. We will move beyond a mere recitation of protocols, instead focusing on the underlying logic, the integration of orthogonal approaches, and the interpretation of complex datasets to build a robust, evidence-based mechanistic hypothesis.

Part 1: The Quinolinone Core and the Quest for Mechanism

Quinolinone and its derivatives represent a versatile class of heterocyclic compounds that have yielded a wealth of biologically active molecules.[1][3] Their derivatives have found extensive use in medicinal chemistry due to their distinctive structure, which confers several remarkable pharmacological effects.[1] The clinical success of quinolinone-based drugs, such as the antibacterial agent ciprofloxacin and the anticancer drug vosaroxin, underscores the therapeutic potential of this chemical class. However, the journey from a promising hit compound to a well-characterized clinical candidate is contingent on a thorough understanding of its MoA.

A definitive MoA study not only identifies the primary molecular target but also elucidates the downstream signaling cascades and cellular phenotypes modulated by the compound. This knowledge is critical for lead optimization, biomarker discovery, and predicting potential on- and off-target effects. This guide will navigate the intricate process of MoA elucidation, providing a roadmap for researchers in the field.

Part 2: A Multi-pronged Approach to Target Deconvolution

A successful MoA investigation relies on a multi-pronged, iterative approach that integrates biochemical, cellular, and in silico methods.[6][7] We will explore a logical workflow, from initial target identification to in-depth pathway analysis.

Initial Target Identification: Casting a Wide Net

The first step in understanding how a quinolinone compound works is to identify its direct molecular target(s). Several powerful techniques can be employed to achieve this, broadly categorized as affinity-based and label-free methods.[8]

Affinity-based approaches are predicated on the specific binding of the compound to its protein target.[8] These methods are invaluable for isolating and identifying target proteins from complex biological mixtures.[8]

Experimental Protocol: Affinity Chromatography

-

Immobilization of the Quinolinone Compound:

-

Preparation of Cell Lysate:

-

Culture and harvest cells of interest.

-

Lyse the cells in a non-denaturing buffer to preserve protein structure.

-

Clarify the lysate by centrifugation.

-

-

Affinity Pull-down:

-

Elution and Identification:

Causality Behind Experimental Choices: Using a non-denaturing lysis buffer is crucial for maintaining the native conformation of the target protein, which is essential for recognition by the immobilized compound. Extensive washing steps are critical to minimize the background of non-specifically bound proteins, thereby increasing confidence in the identified hits.

Alternatively, a phenotypic screen can identify compounds that induce a desired cellular effect (e.g., apoptosis in cancer cells).[6] The subsequent challenge is to deconvolute the molecular target responsible for this phenotype.[6][7]

Workflow for Phenotypic Screening and Target Deconvolution

Sources

- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Structural analogs and derivatives of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

This technical guide details the structural analogs, synthesis, and pharmacological utility of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (DMDQ). This scaffold represents a specific subclass of the dihydrocarbostyril family, a privileged structure in medicinal chemistry known for Phosphodiesterase 3 (PDE3) inhibition and multidrug resistance (MDR) modulation.

Executive Summary

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (DMDQ) is a bicyclic lactam and a structural bioisostere of the isoquinoline alkaloids.[1] It serves as a critical intermediate and pharmacophore in the development of cardiovascular agents (specifically PDE3 inhibitors like Cilostazol ) and atypical antipsychotics. Unlike its regioisomer (6,7-dimethoxy-tetrahydroisoquinoline), the DMDQ core features an amide (lactam) functionality within the ring, conferring distinct hydrogen-bonding capabilities and metabolic stability profiles essential for oral bioavailability.

Key Applications:

-

PDE3 Inhibition: Elevation of intracellular cAMP for anti-platelet and vasodilatory effects.[2][3]

-

P-glycoprotein (P-gp) Modulation: Reversal of multidrug resistance in oncology.[4]

-

Synthetic Intermediate: Precursor for fully aromatic carbostyrils and 4-functionalized derivatives.

Part 1: Structural Architecture & SAR Analysis

The DMDQ scaffold is defined by a benzene ring fused to a six-membered lactam ring. The 6,7-dimethoxy substitution pattern is electronically significant, mimicking the catechol moiety found in endogenous neurotransmitters (dopamine, epinephrine) but "masked" to prevent rapid metabolic degradation by COMT (catechol-O-methyltransferase).

Electronic & Steric Properties

-

Lactam Ring (A): The cis-amide bond at N1-C2 provides a hydrogen bond donor (NH) and acceptor (C=O). This is the primary binding motif for the PDE3 catalytic pocket.

-

Dimethoxy "Tail" (B): The electron-donating methoxy groups at C6 and C7 increase electron density on the aromatic ring, facilitating

stacking interactions with aromatic residues (e.g., Phenylalanine) in receptor active sites. -

C3-C4 Saturation: The dihydro nature allows the ring to adopt a non-planar, "puckered" conformation, unlike the flat, fully aromatic quinolin-2-one. This flexibility often improves solubility and allows for stereoselective binding if C3/C4 are substituted.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functionalizable vectors of the DMDQ core.

Figure 1: SAR map highlighting the three critical vectors for derivatization of the DMDQ scaffold.

Part 2: Synthetic Architectures

The industrial standard for synthesizing dihydroquinolinones is the Intramolecular Friedel-Crafts Alkylation . This route is preferred over the reduction of fully aromatic quinolines due to cost-efficiency and the availability of aniline precursors.

Synthesis Workflow (The "Borsche-Berkhout" Modification)

This protocol describes the synthesis of the DMDQ core from 3,4-dimethoxyaniline.

Reaction Scheme:

-

Acylation: 3,4-Dimethoxyaniline + 3-Chloropropionyl chloride

Amide Intermediate. -

Cyclization: Amide + AlCl

(Lewis Acid)

Figure 2: Two-step synthetic pathway for the production of the DMDQ core.

Detailed Experimental Protocol

Step 1: Preparation of N-(3,4-dimethoxyphenyl)-3-chloropropanamide

-

Dissolution: Dissolve 3,4-dimethoxyaniline (15.3 g, 0.1 mol) in acetone (100 mL) containing K

CO -

Addition: Dropwise add 3-chloropropionyl chloride (13.9 g, 0.11 mol) at 0–5°C over 30 minutes.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour into ice water (500 mL). Filter the precipitate, wash with water, and dry.

-

Validation: Melting point should be distinct from starting aniline. IR shows amide C=O band (~1650 cm

).

-

Step 2: Cyclization to DMDQ

-

Mixing: Mix the amide intermediate (10 g) intimately with anhydrous AlCl

(15 g). -

Heating (Melt Method): Heat the mixture to 120–130°C. The solid will melt and evolve HCl gas (use a scrubber).

-

Duration: Maintain temperature for 1 hour until gas evolution ceases.

-

Quenching: Cool to 60°C and carefully pour onto crushed ice/HCl mixture to decompose the aluminum complex.

-

Isolation: Filter the resulting solid. Recrystallize from Ethanol/DMF.[5]

-

Yield: Typically 75–85%.

-

Validation:

H NMR will show the disappearance of the ethyl chloride triplet and the appearance of two singlets for the aromatic protons (C5-H and C8-H), confirming ring closure.

-

Part 3: Functional Derivatization Strategies

Once the DMDQ core is synthesized, it serves as a substrate for N-alkylation to generate bioactive PDE3 inhibitors.

N1-Alkylation Protocol (The "Cilostazol" Strategy)

To mimic the pharmacophore of Cilostazol, a lipophilic tail (often containing a tetrazole or amide) is attached to the lactam nitrogen.

-

Reagents: NaH (60% dispersion) or KOH/DMSO.

-

Electrophile: 1-chloro-4-bromobutane (linker) or specific alkyl halides.

-

Procedure:

-

Dissolve DMDQ (1 eq) in anhydrous DMF.

-

Add NaH (1.2 eq) at 0°C. Stir for 30 min (H

evolution). -

Add alkyl halide (1.1 eq). Heat to 60°C for 4 hours.

-

Note: The 6,7-dimethoxy group increases the nucleophilicity of the amide nitrogen compared to the unsubstituted analog, often requiring milder conditions.

-

Part 4: Pharmacological Applications[1][6][7][8][9]

Phosphodiesterase 3 (PDE3) Inhibition

DMDQ derivatives function as Type III Phosphodiesterase Inhibitors . By inhibiting PDE3, these compounds prevent the degradation of cAMP in platelets and vascular smooth muscle cells.

Mechanism of Action:

-

Platelets: Increased cAMP

Activation of PKA -

Vascular Smooth Muscle: Increased cAMP

Inhibition of MLCK (Myosin Light Chain Kinase)

Comparative Potency Data (Hypothetical/Representative): The table below compares the DMDQ core against standard PDE3 inhibitors.

| Compound | Core Structure | Substituents | PDE3 IC | Selectivity (vs PDE4) |

| Cilostazol | 3,4-dihydroquinolin-2-one | 6-O-tetrazole-butyl | 0.20 | High |

| DMDQ (Core) | 3,4-dihydroquinolin-2-one | 6,7-dimethoxy | > 50.0 | Low (Needs N-tail) |

| DMDQ-N-Butyl | 3,4-dihydroquinolin-2-one | 6,7-dimethoxy, N-butyl | 12.5 | Moderate |

| Milrinone | Pyridone | - | 0.80 | High |

Insight: The "naked" DMDQ core is a weak inhibitor. High potency requires the attachment of a lipophilic "tail" at N1 or O6 to occupy the hydrophobic pocket of the PDE3 enzyme.

Multidrug Resistance (MDR) Reversal

Recent studies indicate that 6,7-dimethoxy-tetrahydroisoquinolines and their quinolinone analogs (DMDQ) can inhibit P-glycoprotein (P-gp/ABCB1).

-

Mechanism: Competitive inhibition of the drug efflux pump.

-

Synergy: Co-administration with cytotoxic agents (e.g., Doxorubicin) restores sensitivity in resistant cancer cell lines (e.g., MCF-7/Adr).

References

-

Synthesis of Carbostyril Derivatives

- Methodology: Friedel-Crafts cycliz

- Source:Journal of Medicinal Chemistry. "Synthesis and antiplatelet effects of 3,4-dihydro-2(1H)

-

Cilostazol Pharmacology (PDE3 Inhibition)

-

Friedel-Crafts Cyclization Protocols

- Reagents: Aluminum Chloride mediated intramolecular alkyl

- Source:Organic Syntheses.

-

Structure-Activity Relationships of Quinolinones

- Insight: Electronic effects of methoxy substitution on lactam stability.

- Source:European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cilostazol - Wikipedia [en.wikipedia.org]

- 7. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Topic: Analytical Techniques for the Quantification of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods, this document outlines three primary instrumental approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument parameter selection. Each section includes step-by-step protocols and discusses key validation parameters, offering a self-validating framework for implementation in research and GMP environments.

Introduction and Scientific Background

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is a substituted quinolinone derivative. The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] As a key intermediate in the synthesis of more complex molecules or as a potential active pharmaceutical ingredient (API) itself, the ability to accurately and precisely quantify 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is paramount.

Effective quantification is essential throughout the drug development lifecycle for:

-

Purity assessment of synthetic batches.

-

Stability studies of drug substances and products.

-

Pharmacokinetic (PK) analysis in biological matrices.

-

Quality control (QC) release testing.

This document serves as a practical guide, leveraging established analytical principles for related heterocyclic compounds to propose robust starting methods for immediate implementation and further optimization.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is the foundation for developing successful analytical methods.

-

Molecular Formula: C₁₁H₁₃NO₃

-

Molecular Weight: 207.23 g/mol

-

Structure: Contains a UV-absorbing aromatic ring and functional groups amenable to ionization.

-

Solubility: Expected to be soluble in common organic solvents such as methanol, acetonitrile, and DMSO.[3]

-

Volatility: Moderately low volatility, suggesting that GC analysis may require derivatization for optimal performance.[4]

These properties indicate that liquid chromatography is the most direct and versatile approach, while mass spectrometry will provide high sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone technique for routine analysis, quality control, and purity determination due to its robustness, reliability, and cost-effectiveness. The method separates the analyte from impurities based on its partitioning between a stationary phase and a mobile phase.

Causality Behind Experimental Choices

-

Stationary Phase: A reversed-phase C18 column is selected as the primary choice. The nonpolar C18 stationary phase effectively retains moderately polar compounds like our target analyte from a more polar mobile phase, providing excellent separation from both more polar and less polar impurities.[5][6]

-

Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is proposed. The acid suppresses the ionization of any residual silanol groups on the column, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7]

-

Detection: The conjugated aromatic system in the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max) and to simultaneously monitor for co-eluting impurities by assessing peak purity. Based on similar structures, a wavelength between 215-254 nm is a logical starting point.[6][8]

Experimental Workflow for HPLC-UV Analysis

Caption: HPLC-UV workflow from preparation to quantification.

Protocol 1: HPLC-UV Quantification

-

Instrumentation & Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

-

Reagents & Materials:

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic acid (FA), analytical grade.

-

Ultrapure water.

-

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[8]

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan with PDA, monitor at λ-max (e.g., 235 nm).[5]

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B (re-equilibration)

-

-

-

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase initial condition (80:20 A:B).

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[7]

-

Analysis: Inject the standards and samples.

-

Quantification: Plot the peak area versus concentration for the standards to generate a calibration curve. Determine the concentration of the analyte in the samples using the linear regression equation from the curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine, tissue homogenates), LC-MS/MS is the method of choice.[9] It combines the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, enabling detection at ng/mL or even pg/mL levels.

Causality Behind Experimental Choices

-

Ionization: Electrospray Ionization (ESI) in positive mode is the logical choice. The nitrogen atom in the quinolinone ring is a basic site that can be readily protonated in the ESI source to form the [M+H]⁺ ion. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase enhances this protonation and improves signal intensity.[10]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the [M+H]⁺ ion, m/z 208.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process is highly specific and significantly reduces chemical noise. Based on the structure, likely fragmentations would involve losses from the dihydro-quinolinone ring or the methoxy groups. A potential fragment could be m/z 191, corresponding to the loss of a hydroxyl group from a related structure.[11]

-

Sample Preparation: For biological samples, a "dilute-and-shoot" approach may be feasible for urine, but a protein precipitation step (using cold acetonitrile or methanol) is typically required for plasma to prevent column and instrument fouling.[9]

Experimental Workflow for LC-MS/MS Analysis

Caption: Bioanalytical LC-MS/MS workflow.

Protocol 2: LC-MS/MS Quantification in Plasma

-

Instrumentation & Columns:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

-

-

Reagents & Materials:

-

As in Protocol 1, plus a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

-

Control human plasma.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[10]

-

Gradient: A fast gradient is typically used, e.g., 5% to 95% B in 3 minutes.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120°C.[10]

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 208.1 → Q3: 179.1 (Loss of C₂H₅)

-

Analyte (Confirming): Q1: 208.1 → Q3: 151.1 (Further fragmentation)

-

Internal Standard: To be determined based on its structure.

-

-

-

Procedure:

-

Standard Preparation: Prepare calibration standards by spiking control plasma with known concentrations of the analyte and a fixed concentration of the IS.

-

Sample Preparation: To 100 µL of plasma sample (or standard), add 20 µL of IS solution. Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 12,000 rpm for 10 minutes.[9]

-

Analysis: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

-

Quantification: Calculate the peak area ratio of the analyte to the IS. Plot this ratio against the analyte concentration to generate the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal technique to confirm results obtained by LC-based methods. It is best suited for thermally stable and volatile compounds. For compounds with active hydrogen atoms (like the N-H in the quinolinone), derivatization is often necessary to improve peak shape and thermal stability.[4]

Causality Behind Experimental Choices

-

Derivatization: Silylation is a common derivatization technique that replaces the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (TMS) group.[4] This blocks hydrogen bonding, reduces polarity, and increases volatility, making the compound more suitable for GC analysis.

-

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is appropriate. These columns separate compounds primarily based on their boiling points.

-

Detection: Mass spectrometry is the ideal detector, providing both quantitative data (from integrated ion chromatograms) and qualitative structural information (from the mass spectrum).[12] Electron Ionization (EI) is typically used, which generates reproducible fragmentation patterns for library matching and identification.

Protocol 3: GC-MS Quantification

-

Instrumentation & Columns:

-

GC system with a split/splitless injector coupled to a mass spectrometer.

-

Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

Reagents & Materials:

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Solvent: Pyridine or Acetonitrile.

-

-

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial Temp: 100°C, hold for 1 min.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Transfer Line Temp: 280°C.

-

Ion Source Temp: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Procedure:

-

Derivatization: Evaporate a known amount of the sample/standard to dryness under a stream of nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

-

Quantification: Create a calibration curve by analyzing derivatized standards. Quantify using the peak area of a characteristic ion of the derivatized analyte. The expected mass of the TMS derivative [M]⁺ would be 279.

-

Method Validation Summary

All developed methods must be validated to ensure they are fit for purpose. The table below summarizes typical acceptance criteria for key validation parameters based on regulatory guidelines.

| Parameter | HPLC-UV | LC-MS/MS (Bioanalytical) | GC-MS |

| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |

| Range | e.g., 1 - 100 µg/mL | e.g., 1 - 1000 ng/mL | e.g., 10 - 500 ng/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% | 90.0 - 110.0% |

| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20% at LLOQ) | ≤ 10.0% |

| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 1 ng/mL | ~ 10 ng/mL |

| Specificity | No interference at analyte Rt | No interference in MRM | No interference at analyte Rt |

(Note: The values presented are illustrative benchmarks derived from similar analytical methods and should be confirmed experimentally.)[5][7][9]

Conclusion

This application note provides a detailed framework for the quantitative analysis of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one using three complementary techniques. The HPLC-UV method offers a robust solution for routine QC testing, the LC-MS/MS protocol delivers high sensitivity for bioanalytical applications, and the GC-MS approach serves as a valuable orthogonal method. By understanding the scientific principles behind the protocol design and adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

- A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode. (2012). RSC Publishing.

- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. (2025). Benchchem.

- Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin. (n.d.). IRE Journals.

- Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. (2025). Benchchem.

- A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. (2025). PubMed.

- A Comparative Guide to the Validation of 2-Hydroxyquinoline Assays Against Standard Analytical Methods. (2025). Benchchem.

- GAS CHROMATOGRAPHY. (n.d.). Unknown Source.

- Liquid Chromatography Mass Spectrometry (LC-MS) Fingerprint Combined with Chemometrics for Identification of Metabolites Content. (n.d.). Semantic Scholar.

- Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. (n.d.). Unknown Source.

- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.

- Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. (2019). Journal of Drug Delivery and Therapeutics.

- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (2014). Shared Research Facilities.

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.

- Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. (2025). ANTISEL.

- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.

- Gas Chromatography Fundamentals & Applications. (n.d.). Unknown Source.

- A Review: Analytical Method Development and Validation. (2023). International Journal of Pharmaceutical Research and Applications.

- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. (n.d.). Chem-Impex.

- 6, 7-Dimethoxy-3, 4-dihydroisoquinoline Hydrochloride, min 98% (HPLC), 1 gram. (n.d.). biosynth.com.

- Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2025). ResearchGate.

- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). MDPI.

- Greener synthetic approaches towards quinoline derivatives. (2024). RSC Blogs.

- Identification of 6,7-dihydroxytetrahydroisoquinoline as an in vitro reaction product by gas-liquid radiochromatography. (1975). PubMed.

- Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. irejournals.com [irejournals.com]

- 6. jddtonline.info [jddtonline.info]

- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 8. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 9. antisel.gr [antisel.gr]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. academia.edu [academia.edu]

- 12. GC__2020 [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

Use of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one in drug discovery screening

Application Note: 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one in Drug Discovery

Part 1: Executive Summary & Pharmacological Significance

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (also known as 6,7-dimethoxy-dihydrocarbostyril) represents a "privileged scaffold" in modern medicinal chemistry.[1] While historically rooted in the development of phosphodiesterase (PDE) inhibitors—most notably related to the blockbuster drug Cilostazol —this specific 6,7-dimethoxy variant has emerged as a critical pharmacophore for targeting Multidrug Resistance (MDR) proteins (specifically P-glycoprotein) and Tyrosine Kinases (e.g., VEGFR2).

Unlike simple aliphatic spacers, the dihydroquinolinone core provides a rigid, planar template that mimics the hydrogen-bonding patterns of nucleobases, allowing for high-affinity interactions within enzyme active sites.

Key Applications:

-

MDR Reversal: Acts as a potent inhibitor of P-glycoprotein (P-gp/ABCB1), restoring chemosensitivity in resistant cancer cell lines (e.g., K562/A02).

-

Fragment-Based Drug Discovery (FBDD): Serves as a validated starting fragment for developing PDE3/4 dual inhibitors and VEGFR2 antagonists.[1]

-

Synthetic Utility: The N1-position and the aromatic ring (C6/C7) offer orthogonal vectors for chemical functionalization, enabling rapid library generation.

Part 2: Chemical Foundation & Synthesis Protocol

Before screening, the scaffold must be synthesized or purified to >98% homogeneity. The presence of trace impurities (e.g., uncyclized amides) can produce false positives in fluorescence-based assays.

Mechanism of Synthesis (Friedel-Crafts Cyclization)

The synthesis relies on the intramolecular cyclization of N-(3,4-dimethoxyphenyl)-3-chloropropanamide.[1]

Figure 1: Synthetic route for the generation of the 6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one core.

Protocol 1: Preparation of Screening-Ready Stock

Objective: Solubilize the hydrophobic scaffold for aqueous bioassays without precipitation.

-

Quality Control: Verify structure via 1H-NMR (DMSO-d6). Diagnostic peaks: Singlets at ~3.7-3.8 ppm (Methoxy groups), Triplet at ~2.4 ppm (C3-H), Triplet at ~2.8 ppm (C4-H).[1]

-

Solubilization:

-

Dissolve 10 mg of compound in 1 mL of 100% DMSO (Molecular Grade).

-

Sonicate at 40°C for 5 minutes.

-

Critical Step: Dilute 1:100 into PBS (pH 7.4) to check for precipitation. If "crashing out" occurs, add 5% Solutol HS-15 or Cyclodextrin to the assay buffer.

-

-

Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Stable for 6 months.

Part 3: Application in MDR Reversal (P-gp Inhibition)

The 6,7-dimethoxy motif is lipophilic and electron-rich, allowing it to bind competitively to the drug-binding pocket of P-glycoprotein (P-gp), preventing the efflux of chemotherapeutics like Doxorubicin.

Experimental Logic

We utilize a Rhodamine 123 (Rh123) Accumulation Assay . Rh123 is a fluorescent substrate of P-gp.[1] In resistant cells, P-gp pumps Rh123 out (low fluorescence). If the quinolinone scaffold inhibits P-gp, Rh123 accumulates intracellularly (high fluorescence).

Protocol 2: Rhodamine 123 Efflux Screening

Materials:

-

Cell Lines: K562 (sensitive) and K562/A02 (MDR/Resistant).

-

Reagents: Rhodamine 123 (Sigma), Verapamil (Positive Control).

-

Detection: Flow Cytometer (FITC channel) or Fluorescence Plate Reader (Ex/Em: 485/530 nm).

Step-by-Step Methodology:

-

Cell Seeding: Plate K562/A02 cells at

cells/mL in 6-well plates. -

Compound Treatment:

-

Control: 0.1% DMSO.

-

Reference: Verapamil (10 µM).

-

Test: 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (Titration: 1, 5, 10, 50 µM).

-

-

Incubation: Incubate cells with test compounds for 2 hours at 37°C.

-

Dye Loading: Add Rhodamine 123 (final conc. 5 µM) and incubate for an additional 30 minutes in the dark.

-

Efflux Phase (Critical):

-

Centrifuge cells (1000 rpm, 5 min).

-

Wash 2x with ice-cold PBS (stops active transport).[1]

-

Resuspend in PBS.

-

-

Data Acquisition: Measure Mean Fluorescence Intensity (MFI).

Data Analysis:

Calculate the Fluorescence Activity Ratio (FAR):

-

Interpretation: A FAR > 1.5 indicates significant reversal of MDR.

Part 4: Application in Kinase & PDE Screening

The structural similarity of the quinolinone core to the purine ring of ATP/cAMP makes it an ideal competitor for ATP-binding sites in kinases (e.g., VEGFR2) and PDE catalytic domains.

Signaling Pathway Interaction

Figure 2: Mechanism of action for PDE3 inhibition.[2][3][4] The scaffold prevents the hydrolysis of cAMP, sustaining downstream signaling.

Protocol 3: TR-FRET Binding Assay (High-Throughput)

Objective: Determine the IC50 of the scaffold against PDE3A or VEGFR2.[1]

Materials:

-

Assay Kit: Lance Ultra cAMP Kit (PerkinElmer) or Z'-LYTE Kinase Assay (Thermo).[1]

-

Buffer: 50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35.

Workflow:

-

Plate Prep: Use 384-well white, low-volume plates.

-

Enzyme Addition: Add 5 µL of recombinant PDE3A enzyme (0.5 ng/well).

-

Compound Addition: Add 2.5 µL of test compound (10-point serial dilution). Incubate 15 min.

-

Substrate Initiation: Add 2.5 µL of cAMP-AlexaFluor 647 tracer.[1]

-

Detection: Add 10 µL of Europium-labeled anti-cAMP antibody.[1]

-

Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

-

Excitation: 320 nm.

-

Emission: 615 nm (Donor) and 665 nm (Acceptor).

-

Self-Validating Check:

-

Z-Prime (Z'): Must be > 0.5 for the assay to be valid.[1]

-

Reference Standard: Run Milrinone or Cilostazol as a positive control. The IC50 for the 6,7-dimethoxy scaffold should be in the low micromolar range (1–10 µM) if unmodified, serving as a baseline for optimization.

Part 5: Summary of Pharmacological Data

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~207.23 g/mol | Ideal fragment size (<300 Da) for FBDD.[1] |

| LogP | ~1.5 - 2.0 | Good membrane permeability; Lipinski compliant.[1] |

| Primary Target | PDE3 / PDE4 | Vasodilation, Anti-inflammation.[2][5] |

| Secondary Target | P-glycoprotein (ABCB1) | Reversal of Multidrug Resistance (MDR).[1] |

| Tertiary Target | VEGFR2 / c-Met | Angiogenesis inhibition (requires C4-functionalization).[1] |

| Solubility | Low in water; High in DMSO | Requires carrier (Cyclodextrin) for in vivo studies. |

References

-

Synthesis and PDE Inhibition

-

MDR Reversal & P-gp Inhibition

-

Qiu, Y., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives. Journal of Medicinal Chemistry. Retrieved from

-

BenchChem.[8] (2025).[9] Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance. Retrieved from

-

-

Kinase Inhibition (VEGFR/c-Met)

-

General Pharmacology

-

CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors: Mechanism of Action. Retrieved from

-

Sources

- 1. 6-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,3,4,5-tetramethoxy-6-methylphenyl)hexan-1-one | C28H39NO7 | CID 162648136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 5. selleckchem.com [selleckchem.com]

- 6. | BioWorld [bioworld.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Cell-based assays for measuring the activity of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

The following Application Note is designed for researchers and drug discovery scientists characterizing the biological activity of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (and its structural derivatives).

Based on the pharmacophore's structure—a 3,4-dihydroquinolin-2(1H)-one (also known as hydrocarbostyril) core—this molecule represents a privileged scaffold historically associated with Phosphodiesterase (PDE) inhibition (specifically PDE3 and PDE4) and anti-platelet/cardiotonic activity .

Focus: Phosphodiesterase (PDE) Inhibition, cAMP Modulation, and Functional Anti-Platelet Activity.

Executive Summary & Mechanistic Rationale

6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one serves as a critical building block and bioactive scaffold in medicinal chemistry. It belongs to the class of dihydroquinolinones , which are well-validated inhibitors of cyclic nucleotide phosphodiesterases (PDEs).

-

Primary Mechanism: Inhibition of PDE3 (and potentially PDE4). By preventing the hydrolysis of cAMP to AMP, this compound elevates intracellular cAMP levels.

-

Downstream Effects:

-

In Platelets: Elevated cAMP inhibits platelet aggregation (anti-thrombotic).

-

In Cardiomyocytes: Elevated cAMP increases contractility (positive inotropy).

-

In Immune Cells: Elevated cAMP suppresses pro-inflammatory cytokine release (e.g., TNF-

).

-

This guide outlines the gold-standard cell-based assays required to validate the activity of this compound, moving from proximal signaling events (cAMP) to functional phenotypic readouts.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) where the compound acts as a "brake-release" on the cAMP signaling pathway.

Caption: Mechanism of Action. The compound inhibits PDE, preventing cAMP degradation and amplifying PKA signaling.

Primary Assay: Intracellular cAMP Quantification (HTRF)

Objective: To determine the

Experimental Design

-

Cell Line: HEK293 (overexpressing PDE3A or PDE4B) or Jurkat T-cells (high endogenous PDE4 expression).

-

Detection Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

Principle: Competition between native cellular cAMP and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody. Signal is inversely proportional to cAMP concentration.

Detailed Protocol

-

Cell Preparation:

-

Harvest HEK293 cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX-free).

-

Note: Do not use IBMX (a pan-PDE inhibitor) in the buffer, as it will mask the effect of your test compound.

-

Seed 2,000 cells/well in a white 384-well low-volume plate (5 µL volume).

-

-

Compound Treatment:

-

Prepare a 4x serial dilution of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one in stimulation buffer.

-

Add 5 µL of compound solution to the cells.

-

Incubate for 30 minutes at Room Temperature (RT).

-

-

Stimulation (The "Push"):

-

Add 5 µL of Forskolin (final conc.

) to stimulate basal cAMP production. -

Crucial Step: The compound is tested for its ability to potentiate or sustain this Forskolin-induced peak by preventing degradation.

-

Incubate for 45 minutes at RT.

-

-

Lysis & Detection:

-

Add 5 µL of cAMP-d2 conjugate (Acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (Donor) in lysis buffer.

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

-

Calculate HTRF Ratio:

.

-

Data Analysis

Convert HTRF ratios to cAMP concentrations using a standard curve. Plot Log[Compound] vs. cAMP concentration.

-

Expected Result: A sigmoidal dose-response curve where increasing compound concentration leads to increased cAMP levels.

Functional Phenotypic Assay: Platelet Aggregation

Objective: To verify the functional anti-thrombotic activity of the compound, a hallmark of quinolinone-based PDE3 inhibitors (e.g., Cilostazol). Why this assay? It confirms that the molecular event (cAMP elevation) translates to a clinically relevant physiological endpoint.

Experimental Design

-

Biological System: Human Platelet-Rich Plasma (PRP).

-

Inducer: ADP (Adenosine Diphosphate) or Collagen.

-

Readout: Light Transmission Aggregometry (LTA).

Detailed Protocol

-

Blood Collection:

-

Collect human whole blood into citrated tubes (3.2% sodium citrate).

-

Centrifuge at 200 x g for 15 minutes (no brake) to obtain Platelet-Rich Plasma (PRP) .

-

Collect the supernatant (PRP). Centrifuge the remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) (used as the 100% transmission blank).

-

-

Compound Pre-incubation:

-

Aliquot 450 µL of PRP into cuvettes containing a stir bar.

-

Add 5 µL of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (various concentrations, e.g., 1, 10, 100 µM).

-

Incubate at 37°C for 3-5 minutes.

-

-

Induction:

-

Place cuvettes in the aggregometer (37°C, stirring at 1000 rpm).

-

Add ADP (final conc. 5-10 µM) to trigger aggregation.

-

-

Measurement:

-

Monitor light transmission for 5-7 minutes.

-

Aggregation causes the turbid PRP to clear, increasing light transmission.

-

Inhibition is seen as reduced light transmission compared to the DMSO control.

-

Data Reporting Table

| Parameter | Control (DMSO) | Compound (10 µM) | Compound (100 µM) | Reference (Cilostazol 10 µM) |

| Max Aggregation (%) | 85 ± 5% | 60 ± 4% | 15 ± 3% | 20 ± 4% |

| Slope (Rate) | High | Moderate | Low | Low |

| Disaggregation | No | Partial | Complete | Complete |

Secondary Assay: Anti-Inflammatory Cytokine Release

Objective: To assess potential PDE4 inhibitory overlap, which characterizes many dihydroquinolinone derivatives. System: Human Peripheral Blood Mononuclear Cells (PBMCs).

Workflow Summary

-

Isolate PBMCs from buffy coats using Ficoll-Paque density gradient.

-

Seed 100,000 cells/well in 96-well plates.

-

Pre-treat with the test compound for 1 hour.

-

Stimulate with Lipopolysaccharide (LPS) (100 ng/mL) to trigger TNF-

release. -

Incubate for 18-24 hours.

-

Harvest Supernatant and quantify TNF-

via ELISA or AlphaLISA. -

Result: Dose-dependent reduction in TNF-

secretion indicates anti-inflammatory activity.

References

-

Sudo, T., et al. "Potent and selective inhibition of cyclic AMP phosphodiesterase 3 by cilostazol." Journal of Pharmacology and Experimental Therapeutics 293.1 (2000): 346-353. Link

- Manallack, D. T., et al. "The dihydroquinolinone scaffold: a privileged structure for PDE inhibition." European Journal of Medicinal Chemistry 40.10 (2005): 1022-1035.

-

Schudt, C., et al. "Zardaverine: a cyclic AMP specific phosphodiesterase III/IV inhibitor." Agents and Actions 32 (1991): 313. Link

-

Cisbio Bioassays. "cAMP Gs HiRange HTRF Assay Kit Protocol." Link

-

Born, G. V. "Aggregation of blood platelets by adenosine diphosphate and its reversal." Nature 194 (1962): 927-929. Link

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Quinolinone Derivatives

Welcome to the Technical Support Center for Quinolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of quinolinone derivatives. Quinolinones form the core scaffold of numerous pharmacologically active compounds, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2] However, the path to these valuable molecules is often fraught with challenges, from low yields to problematic side reactions and purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues encountered at the bench.

Section 1: General Troubleshooting for Low Yields and Impurities

Low product yield is one of the most common frustrations in organic synthesis. For quinolinone synthesis, several factors can be at play, often related to the specific named reaction being employed.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in quinolinone synthesis can often be traced back to a few key parameters. A systematic investigation is crucial for identifying the root cause.

-

Purity of Starting Materials: The integrity of your final product is directly dependent on the purity of your reactants. Impurities in starting materials like anilines and ketones can introduce competing side reactions, consuming your reagents and complicating your product mixture.[3]

-

Reaction Temperature: Temperature is a critical parameter, especially in classical methods that require thermal cyclization, such as the Conrad-Limpach and Gould-Jacobs reactions, which can require temperatures exceeding 250°C.[4][5] Suboptimal temperatures can lead to incomplete reactions, while excessive heat can cause product decomposition.[4][6]

-

Choice of Solvent: The solvent plays a multifaceted role in the reaction, influencing solubility, reaction rate, and even the reaction pathway. For high-temperature cyclizations, high-boiling point inert solvents like diphenyl ether or mineral oil are often essential to achieve high yields.[6][7]

-

Catalyst Activity and Loading: In catalyzed reactions, such as many modern palladium-catalyzed methods or acid/base-catalyzed classical syntheses, the activity and concentration of the catalyst are paramount.[3][8] Ensure your catalyst is not deactivated and that you are using the optimal loading.

-

Reaction Time: Monitoring the reaction's progress is essential. Insufficient reaction time will result in a low yield of the desired product, while overly long reaction times can lead to the formation of degradation products. Techniques like Thin Layer Chromatography (TLC) are invaluable for determining the optimal reaction duration.[3]

-

Atmosphere: Some synthetic routes may be sensitive to atmospheric oxygen or moisture. If you suspect that your reactants or intermediates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[4]

Troubleshooting Workflow for Low Yields

To systematically address low yields, consider the following experimental workflow:

Caption: A systematic workflow for troubleshooting low yields in quinolinone synthesis.

FAQ 2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the common culprits?

The formation of side products is a frequent challenge that can significantly reduce the yield and complicate the purification of the desired quinolinone derivative. The nature of these side products is often specific to the synthetic route employed.

-

Aldol Condensation: In reactions like the Friedländer synthesis, which are often carried out under basic conditions, self-condensation of the ketone starting material can occur, leading to aldol adducts and their dehydration products as significant impurities.[3][9]

-

Polymerization: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds is a known side reaction in the Doebner-von Miller synthesis.[10][11] This can lead to the formation of intractable tars, making product isolation exceedingly difficult.

-

Formation of Regioisomers: When using unsymmetrically substituted starting materials, the formation of a mixture of regioisomers is a common problem in syntheses like the Gould-Jacobs and Friedländer reactions.[4][6][12] The cyclization can occur at different positions on the aromatic ring, leading to a mixture of products that can be challenging to separate.

-

Competing Cyclization Pathways: In the Knorr synthesis, depending on the reaction conditions, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline product.[3][13] Similarly, the Camps cyclization can yield both quinolin-2-ones and quinolin-4-ones depending on the choice of base.[8]

Section 2: Challenges and Solutions in Specific Synthetic Routes

Different methods for synthesizing the quinolinone core present unique challenges. This section provides targeted troubleshooting advice for some of the most common synthetic strategies.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][14]

FAQ 3: My Friedländer synthesis is giving me a complex mixture of products. How can I improve the selectivity?

The primary challenges in the Friedländer synthesis are often regioselectivity and competing side reactions.

-

Controlling Regioselectivity: When using an unsymmetrical ketone, condensation can occur on either side of the carbonyl group. To direct the reaction towards the desired product, consider using a pre-formed enamine or enolate of the ketone. Alternatively, the use of specific catalysts can influence the regioselectivity.[9]

-

Minimizing Aldol Condensation: To suppress the self-condensation of the ketone starting material under basic conditions, you can employ milder reaction conditions or use an alternative strategy where the imine of the o-aminoaryl aldehyde is pre-formed.[9]

Table 1: Troubleshooting the Friedländer Synthesis

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Inefficient condensation or cyclization | Use an appropriate acid or base catalyst (e.g., Lewis acids, Brønsted acids).[15] Microwave irradiation can also significantly improve yields and reduce reaction times.[15] |

| Poor Regioselectivity | Use of an unsymmetrical ketone | Introduce a directing group on the ketone or use a specific amine catalyst to favor the desired isomer.[9] |

| Aldol Side Products | Basic reaction conditions promoting self-condensation | Use milder basic conditions or pre-form the imine to avoid direct exposure of the ketone to the base.[9] |

The Conrad-Limpach and Knorr Syntheses

These related methods involve the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[16][17]

FAQ 4: I am struggling to control the outcome of my Conrad-Limpach/Knorr synthesis, often getting a mixture of 2- and 4-hydroxyquinolines. How can I favor one isomer over the other?

The regiochemical outcome of this synthesis is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control.

-

Kinetic Control for 4-Hydroxyquinolines (Conrad-Limpach): The formation of the β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline, is favored at lower temperatures (kinetic product).[5][17]

-

Thermodynamic Control for 2-Hydroxyquinolines (Knorr): At higher temperatures (around 140°C), the initially formed β-aminoacrylate can revert to the starting materials, which can then react to form the more stable β-ketoanilide intermediate, leading to the 2-hydroxyquinoline (thermodynamic product).[5][17]

Caption: Kinetic vs. thermodynamic control in the Conrad-Limpach-Knorr synthesis.

FAQ 5: The high temperatures required for the Conrad-Limpach cyclization are causing my product to decompose. Are there any alternatives?

The thermal cyclization step in the Conrad-Limpach synthesis often requires temperatures around 250°C, which can be detrimental to sensitive substrates.[6]

-

Solvent Choice: Using a high-boiling, inert solvent like diphenyl ether or mineral oil can help to achieve a more uniform and controlled heating, potentially reducing decomposition.[6][7]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to cleaner reactions with higher yields, even at high temperatures.[18]

Protocol: Knorr Synthesis of a 2-Hydroxyquinoline

This protocol provides a general procedure for the synthesis of a 2-hydroxyquinoline derivative.

-

Formation of the β-ketoanilide: In a round-bottom flask, combine the aniline (1 equivalent) and the β-ketoester (e.g., ethyl acetoacetate, 1 equivalent). Heat the mixture at 110-140°C for 1-2 hours.[3] The progress of the reaction can be monitored by TLC.

-

Cyclization: After cooling the reaction mixture, cautiously add the crude β-ketoanilide to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[3]

-

Heating: Gently heat the mixture to 80-100°C and stir until the cyclization is complete (monitor by TLC, typically 1-2 hours).[3]

-

Workup: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

Section 3: Purification Strategies

The successful synthesis of a quinolinone derivative is only half the battle; obtaining the compound in high purity is equally important, especially for applications in drug development.

FAQ 6: What are the most effective methods for purifying quinolinone derivatives?

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids on a larger scale. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

-

Column Chromatography: For smaller scale purifications or for separating mixtures of closely related compounds (such as regioisomers), column chromatography is the method of choice. A systematic approach to developing a solvent system using TLC is crucial for a successful separation.[19] A typical starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[19]

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity on a small scale or for analytical purposes, HPLC is an invaluable tool.[19]

Table 2: Common Solvents for Quinolinone Purification

| Purification Method | Common Solvents/Solvent Systems | Notes |

| Recrystallization | Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[20][21] | The choice of solvent is highly dependent on the specific quinolinone derivative. |

| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The polarity of the eluent is gradually increased to elute compounds of increasing polarity. |

By understanding the fundamental principles behind the common challenges in quinolinone synthesis and by systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and success rate of their synthetic endeavors.

References

- Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem.

- Optimization of reaction conditions for quinolone synthesis - Benchchem.

- optimizing reaction conditions for quinolinone synthesis - Benchchem.

- Optimization of reaction conditions for quinolin-2-one synthesis - Benchchem.

-

The Friedländer Synthesis of Quinolines - Organic Reactions. Available at: [Link]

- Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.

-

Knorr quinoline synthesis - Wikipedia. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. Available at: [Link]

-

Synthesis of novel 2-quinolone derivatives - Academic Journals. Available at: [Link]

-

Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC. Available at: [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]

-

Knorr quinoline synthesis - Grokipedia. Available at: [Link]

- Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis - bac-lac.gc.ca. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at: [Link]

-

TOPIC 40. SYNTHESIS OF QUINOLINE | 40.10. CONRAD-LIMPACH-KNORR - YouTube. Available at: [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. Available at: [Link]

-

Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

-

Conrad-Limpach Synthesis - SynArchive. Available at: [Link]

- Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.

- Technical Support Center: Purification of Quinolizinone Derivatives - Benchchem.

-

A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]

Sources

- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 13. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 18. tandfonline.com [tandfonline.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 21. ijcrt.org [ijcrt.org]

Technical Support Center: Purification of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one

Case ID: PUR-Q2-67DM Subject: Optimization of Workup and Isolation Protocols Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

Refining the purification of 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one (also known as 3,4-dihydro-6,7-dimethoxycarbostyril) requires navigating a specific set of physicochemical challenges. As a lactam with an electron-rich aromatic ring, this molecule is prone to oxidative coloring and specific side reactions during its synthesis (typically Friedel-Crafts cyclization).[1][2]